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Compound of Interest

Compound Name: PIKfyve-IN-1

Cat. No.: B15608744

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the kinase selectivity profile of PIKfyve-IN-1.
This guide includes frequently asked questions, troubleshooting advice for experimental work,
and detailed data on off-target interactions to ensure accurate experimental design and data
interpretation.

Frequently Asked Questions (FAQs)

Q1: How potent and selective is PIKfyve-IN-1 for its primary target, PIKfyve?

Al: PIKfyve-IN-1, also referred to as SGC-PIKFYVE-1, is a highly potent inhibitor of PIKfyve
kinase. In biochemical enzymatic assays, it demonstrates an IC50 value of approximately 6.9
nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay, shows a
similar high potency with an IC50 of 4.0 nM.[1][2] Comprehensive kinome-wide profiling has
demonstrated that PIKfyve-IN-1 has excellent selectivity for PIKfyve over other kinases.[2][4]

Q2: What are the known off-target kinases for PIKfyve-IN-1?

A2: While PIKfyve-IN-1 is highly selective, kinome-wide screening at a concentration of 1 uM
has identified a small number of potential off-target kinases. The most significant off-targets
with enzymatic 1C50 values within 30-fold of the PIKfyve enzymatic IC50 are MYLK4 and
MAP4KS5.[2][5] It is important to note that the cellular affinity for these off-targets is significantly
lower than for PIKfyve.[5]
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Q3: How does the selectivity of PIKfyve-IN-1 compare to other known PIKfyve inhibitors like
Apilimod?

A3: PIKfyve-IN-1 possesses a distinct chemotype that lacks the canonical morpholine hinge-
binding motif present in classical lipid kinase inhibitors such as Apilimod and YM201636.[2][4]
This structural difference results in a non-overlapping off-target profile.[2][4] For instance,
YM201636 has been shown to have off-target activity against PIK3CB, a catalytic subunit of
PI3Ks, which is not observed with PIKfyve-IN-1.[4] Apilimod is reported to be exquisitely
selective for PIKfyve when profiled against a large kinase panel.[6][7]

Q4: | am observing unexpected phenotypes in my cell-based assays. Could this be due to off-
target effects of PIKfyve-IN-17?

A4: While PIKfyve-IN-1 is highly selective, off-target effects, though minimal, cannot be entirely
ruled out, especially at higher concentrations. The primary known off-targets are MYLK4 and
MAP4K?5.[2][5] To investigate if an observed phenotype is due to off-target activity, consider the
following troubleshooting steps:

o Dose-Response Curve: Perform a dose-response experiment. If the phenotype tracks with
the IC50 of PIKfyve inhibition (~4.0 nM in cells) rather than the higher IC50 values for off-
targets, it is more likely an on-target effect.

e Use a Negative Control: Utilize the structurally related negative control, SGC-PIKFYVE-1N,
which lacks PIKfyve inhibitory activity.[2] If the phenotype is absent with the negative control,
it strongly suggests the effect is mediated by PIKfyve inhibition.

» Orthogonal Inhibitor: Use a structurally different PIKfyve inhibitor, such as Apilimod, to see if
it recapitulates the phenotype.

o Genetic Knockdown: Perform siRNA or CRISPR-Cas9 mediated knockdown of PIKFYVE to
confirm that the phenotype is a direct result of PIKfyve inhibition.[6]

Troubleshooting Guide
Issue: Inconsistent IC50 values in cellular assays.
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o Possible Cause 1: Cell Permeability. While PIKfyve-IN-1 is cell-active, differences in cell
lines and culture conditions can affect compound uptake.

o Recommendation: Ensure consistent cell densities and incubation times. If permeability is
a concern, consider using assays with lysed cells or purified enzyme.

e Possible Cause 2: Assay Format. Different cellular assays measure different endpoints (e.g.,
target engagement vs. downstream functional effect), which can lead to varied IC50 values.

o Recommendation: Use a direct target engagement assay like NanoBRET to confirm
compound binding to PIKfyve within the cell.[2]

Issue: Observing cellular vacuolization.

o Explanation: The formation of large cytoplasmic vacuoles is a known cellular phenotype
resulting from the inhibition of PIKfyve.[8] PIKfyve is crucial for endolysosomal membrane
trafficking, and its inhibition disrupts this process, leading to vacuole formation.[6][9] This is
considered an on-target effect.

Quantitative Data Summary

The following tables summarize the potency and selectivity data for PIKfyve-IN-1 (SGC-
PIKFYVE-1).

Table 1: On-Target Potency of PIKfyve-IN-1

Assay Type Target IC50 Reference

Enzymatic Assay PIKfyve 6.9 nM [11121[3]

NanoBRET Cellular

PIKfyve 4.0 nM [1][2]
Assay

Table 2: Selectivity Profile of PIKfyve-IN-1 (SGC-PIKFYVE-1) at 1 pM
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Result

. Selectivity
Kinase Assay Type (Percent of Reference
Score
Control)
S10(1 uM) =
PIKfyve KINOMEscan 0.1 [2][5]
0.02
8 Kinases KINOMEscan <10 [2][5]
, S35(1 uM) =
20 Kinases KINOMEscan <35 0.05 [3]

Table 3: Off-Target Kinase Activity of PIKfyve-IN-1 (SGC-PIKFYVE-1)

Cellular NanoBRET

Off-Target Kinase Enzymatic IC50 e Reference
MYLK4 66 nM 270 nM [5]
MAP4K5 89 nM > 10,000 nM [5]

Experimental Protocols

1. KINOMEscan™ Profiling Assay (DiscoverX)

This is a competition binding assay used to quantify the interaction of a test compound with a
panel of DNA-tagged kinases.

e Principle: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support.
The test compound is incubated with the kinase-tagged support. The amount of kinase that
remains bound to the support after incubation is measured by qPCR of the DNA tag. A lower
amount of bound kinase indicates a stronger interaction with the test compound.

o Methodology:

o PIKfyve-IN-1 is incubated at a concentration of 1 uM with a panel of 403 wild-type human
kinases.
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o The kinase-compound mixture is passed over a column containing an immobilized, active-
site directed ligand.

o Kinases that are not bound to the test compound will bind to the column ligand and be
retained.

o Kinases bound to the test compound will flow through the column.
o The amount of kinase in the flow-through is quantified using gPCR.

o Results are expressed as Percent of Control (PoC), where a lower PoC indicates stronger
binding.

2. NanoBRET™ Target Engagement Assay (Promega)
This is a live-cell assay that measures the binding of a compound to a specific target protein.

 Principle: The target protein (PIKfyve) is expressed in cells as a fusion with NanoLuc®
luciferase. A fluorescent energy transfer probe (tracer) that binds to the target is added to the
cells. When the tracer binds to the NanoLuc®-target fusion, Bioluminescence Resonance
Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete
with the tracer, leading to a decrease in the BRET signal.

» Methodology:

o HEK293T cells are transiently transfected with a plasmid encoding for PIKfyve-NanoLuc®
fusion protein.

o Transfected cells are seeded into 96-well plates.
o Afluorescent tracer is added to the cells, followed by a serial dilution of PIKfyve-IN-1.

o The NanoBRET substrate is added, and both donor (NanoLuc®) and acceptor (tracer)
emission signals are measured.

o The BRET ratio is calculated, and IC50 values are determined from the dose-response
curve.
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Caption: PIKfyve signaling and the inhibitory action of PIKfyve-IN-1.
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Caption: Workflow for troubleshooting unexpected experimental phenotypes.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15608744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimizat?qn

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [PIKfyve-IN-1 Cross-Reactivity & Selectivity Profile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156087444#pikfyve-in-1-cross-reactivity-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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